molecular formula C13H14N4O2 B11667265 N'-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11667265
M. Wt: 258.28 g/mol
InChI Key: YQKCCEZGSMDPKK-LOEGBLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a pyrazole ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 3-(2-furyl)-2-methyl-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the furan ring.

Major Products

    Oxidation: Furan derivatives such as furfural or furoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The furan and pyrazole rings are known to interact with nucleic acids and proteins, potentially leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-(2-Furyl)-2-methyl-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the combination of the furan, pyrazole, and hydrazide functionalities in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-9(6-11-4-3-5-19-11)8-14-17-13(18)12-7-10(2)15-16-12/h3-8H,1-2H3,(H,15,16)(H,17,18)/b9-6+,14-8+

InChI Key

YQKCCEZGSMDPKK-LOEGBLIASA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C(=C/C2=CC=CO2)/C

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.